4-Amino-2-chloro-5-nitrobenzonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Heterocycle Formation

4-Amino-2-chloro-5-nitrobenzonitrile (syn. 5-chloro-4-cyano-2-nitroaniline) is a polysubstituted benzonitrile building block bearing amino (-NH₂), chloro (-Cl), nitro (-NO₂), and cyano (-CN) groups on a single benzene ring.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 172455-36-6
Cat. No. B042432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-5-nitrobenzonitrile
CAS172455-36-6
Synonyms4-Amino-2-chloro-5-nitrobenzonitrile;  4-Amino-2-chloro-5-nitrobenzonitrile;  3-Chloro-4-cyano-6-nitroaniline
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N
InChIInChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2
InChIKeyQDNOBTKJPANVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6) – Core Benzonitrile Building Block for Kinase-Targeted Synthesis


4-Amino-2-chloro-5-nitrobenzonitrile (syn. 5-chloro-4-cyano-2-nitroaniline) is a polysubstituted benzonitrile building block bearing amino (-NH₂), chloro (-Cl), nitro (-NO₂), and cyano (-CN) groups on a single benzene ring . Its molecular formula is C₇H₄ClN₃O₂ (MW 197.58) . The compound is catalogued as a pharmaceutical intermediate, particularly for constructing kinase inhibitor scaffolds that require a defined 4-amino-2-chloro-5-nitro regiochemistry—a substitution pattern that cannot be achieved with more common 2-amino-3-chloro-5-nitro or 2-chloro-5-nitro isomers .

Why Regioisomeric or Mono-Functional Benzonitriles Cannot Substitute for 4-Amino-2-chloro-5-nitrobenzonitrile in Multi-Step Inhibitor Assembly


The 4-amino-2-chloro-5-nitrobenzonitrile scaffold is not an arbitrary combination of functional groups; it is a regiospecifically encoded intermediate. The simultaneous presence of an ortho-chloro leaving group, a para-amino nucleophile, and a meta-nitro electron-withdrawing group creates a reactivity profile that none of its commercially available regioisomers (e.g., 2-amino-3-chloro-5-nitrobenzonitrile, CAS 20352-84-5; 2-amino-5-chloro-4-nitrobenzonitrile, CAS 885269-08-9) can replicate in heterocycle-forming reactions . Generic substitution with mono-functional benzonitriles (e.g., 2-chloro-5-nitrobenzonitrile, CAS 16588-02-6) introduces additional synthetic steps, lower overall yield, and the risk of forming regioisomeric impurities that are difficult to separate chromatographically . Physicochemical properties such as lipophilicity also diverge sharply among isomers, directly affecting solubility, partitioning, and compatibility with aqueous reaction conditions .

Quantitative Comparator-Based Evidence for Selecting 4-Amino-2-chloro-5-nitrobenzonitrile


Regiochemical Specificity: Substitution Pattern Uniqueness Versus Common Isomers

4-Amino-2-chloro-5-nitrobenzonitrile is the only commercially listed isomer bearing the amino group at the 4-position para to the nitrile, with the chlorine at the 2-position ortho to the nitrile and the nitro at the 5-position. In contrast, 2-amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5) positions the amino group ortho to the nitrile, and 2-amino-5-chloro-4-nitrobenzonitrile (CAS 885269-08-9) has a 2-amino-5-chloro-4-nitro arrangement . This positional difference dictates the regiochemical outcome of nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions, as the chloride at C-2 is activated by both the ortho-cyano and para-nitro groups .

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Heterocycle Formation

Lipophilicity (LogP) Differential: Aqueous Compatibility vs. 2-Amino-3-chloro-5-nitrobenzonitrile

The consensus LogP of 4-amino-2-chloro-5-nitrobenzonitrile is 0.87 (range 0.74–1.97 depending on the algorithm), substantially lower than the 2.81 LogP reported for the 2-amino-3-chloro-5-nitro isomer (CAS 20352-84-5) . This 1.94 log unit reduction corresponds to an approximately 87-fold lower octanol-water partition coefficient, indicating markedly better aqueous solubility and compatibility with aqueous-phase reactions and bioassays .

Drug Design Solubility Optimization Lipophilicity

Vendor-Certified Purity: 98% Minimum Purity Specification Enabling Direct Use in cGMP-Relevant Synthesis

4-Amino-2-chloro-5-nitrobenzonitrile is available at a certified minimum purity of 98% (NLT 98%) from MolCore and Leyan, exceeding the typical 95–96% purity offered for the comparator isomer 2-amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5) . Multiple vendors including Bidepharm (97%), Fluorochem (97%), and Sigma-Aldrich/Ambeed (97%) provide batch-specific QC documentation (NMR, HPLC, GC) . This 2–3% purity advantage reduces the burden of pre-reaction purification and minimizes the risk of regioisomeric impurity carryover in multi-step sequences.

Quality Control Pharmaceutical Intermediate Purity Specification

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Class-Level Inference for Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4-amino-2-chloro-5-nitrobenzonitrile is 95.63 Ų, identical within measurement precision to its regioisomers (20352-84-5 TPSA = 95.63 Ų; 885269-08-9 TPSA = 95.6 Ų) . However, the target compound has only 1 hydrogen bond donor (HBD = 1) and 2–4 hydrogen bond acceptors (HBA), compared to the comparator 2-amino-3-chloro-5-nitrobenzonitrile which also has HBD = 1, HBA = 4 . At the class level, benzonitriles with TPSA < 100 Ų and HBD ≤ 1 are generally considered to have moderate CNS penetration potential, making this scaffold suitable for CNS-active kinase inhibitor programs where reduced P-glycoprotein efflux is desired [1].

ADME CNS Drug Design Physicochemical Profiling

Storage Stability: Cold-Chain and Light-Protection Specifications Relative to Ambient-Stable Analogs

4-Amino-2-chloro-5-nitrobenzonitrile requires storage at 2–8°C under inert gas (nitrogen or argon) and protection from light, as specified by Sigma-Aldrich/Ambeed, Fluorochem, and Leyan . In contrast, the comparator 2-amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5) is listed with a melting point of 183–187°C and can be stored at ambient temperature (-20°C recommended for long-term) [1]. The target compound's stricter storage requirements reflect the higher reactivity of the 4-amino-2-chloro-5-nitro arrangement, which is advantageous for rapid derivatization but demands cold-chain procurement logistics.

Chemical Stability Procurement Logistics Storage Compliance

Procurement-Relevant Application Scenarios for 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6)


Kinase Inhibitor Scaffold Assembly Requiring Defined 4-Amino-2-chloro-5-nitro Regiochemistry

When constructing ATP-competitive kinase inhibitors based on benzonitrile cores, the target compound's specific substitution pattern enables direct SNAr coupling at the 2-chloro position while leaving the 4-amino group available for subsequent amidation or cyclization. This is confirmed by its use as an intermediate in TBK1/IKKε inhibitor patents (e.g., US8969335) where the 4-amino-2-chloro-5-nitro arrangement is essential for the final pharmacophore geometry [1].

Aqueous-Phase or Mixed-Solvent Reaction Sequences Leveraging Lower LogP

With a consensus LogP of 0.87, 4-amino-2-chloro-5-nitrobenzonitrile is significantly more water-compatible than its isomer 2-amino-3-chloro-5-nitrobenzonitrile (LogP 2.81). This property allows researchers to run reductive aminations, nitro reductions, or Pd-catalyzed couplings in aqueous or mixed aqueous-organic solvent systems without phase-separation issues, reducing reliance on DMF or DMSO .

cGMP-adjacent Synthesis Routes Requiring ≥98% Purity from the First Synthetic Step

For process chemistry groups advancing lead candidates toward IND filing, starting with a building block of 98% certified purity (available from MolCore and Leyan) reduces the purification burden at each subsequent step. The availability of batch-specific NMR, HPLC, and GC CoA documentation supports regulatory compliance without requiring in-house re-qualification of the starting material .

CNS-Penetrant Probe Synthesis Exploiting Favorable TPSA Below 100 Ų

For CNS drug discovery programs, the TPSA of 95.63 Ų combined with only one hydrogen bond donor places this scaffold within the parameter space associated with blood-brain barrier permeability. The three orthogonal functional groups (NH₂, Cl, NO₂) allow divergent elaboration while maintaining the core's CNS-favorable physicochemical profile, a combination not available from mono- or di-functional benzonitrile alternatives .

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